2-(Azetidin-1-yl)propanoic acid hydrochloride

Description

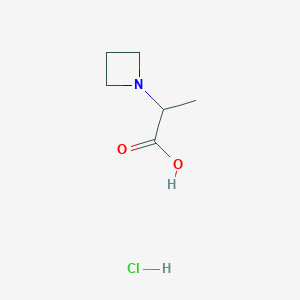

2-(Azetidin-1-yl)propanoic acid hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring (a saturated nitrogen-containing ring) attached to a propanoic acid backbone, with a hydrochloride counterion. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets . The hydrochloride salt form typically improves solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

2-(azetidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)7-3-2-4-7;/h5H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGCUNBSYAAYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219370-85-9 | |

| Record name | 2-(azetidin-1-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)propanoic acid hydrochloride typically involves the reaction of azetidine with a suitable propanoic acid derivative under acidic conditions to form the hydrochloride salt. One common method involves the use of azetidine and 2-bromopropanoic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The azetidine core is known for its versatility in drug design. Research has shown that derivatives of azetidine, including 2-(Azetidin-1-yl)propanoic acid hydrochloride, exhibit significant potential as pharmacological agents.

- Antimicrobial Activity : Recent studies have indicated that azetidine derivatives can possess antimicrobial properties. For instance, compounds incorporating the azetidine structure have been explored for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Properties : Azetidine-based compounds have also been investigated for their anticancer potential. Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways that are critical for cell survival and growth .

Neurological Applications

The unique structural features of this compound may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Neuroprotective Agents : Research indicates that certain azetidine derivatives can protect neuronal cells from apoptosis and oxidative stress, which are pivotal in conditions like Alzheimer's disease and Parkinson's disease. These compounds may enhance cognitive function by modulating neurotransmitter systems .

Synthesis and Derivatives

The synthesis of this compound is crucial for its application in drug development. Various synthetic routes have been explored:

These synthetic strategies allow for the generation of a library of compounds that can be screened for biological activity.

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic areas:

- Case Study 1: Antitubercular Activity : A study demonstrated that azetidine amides derived from this compound exhibited potent activity against the Pks13 enzyme, crucial for Mycobacterium tuberculosis survival. The modifications improved the minimum inhibitory concentration (MIC), suggesting a viable pathway for developing new TB treatments .

- Case Study 2: Anticancer Screening : In vitro tests on cancer cell lines showed that specific azetidine derivatives significantly reduced cell viability compared to controls. The study identified key structural features that enhanced anticancer activity, paving the way for further development of these compounds as potential chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(Azepan-1-yl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Key Feature : Replaces the azetidine ring with a seven-membered azepane ring.

- This compound is cataloged as a building block for drug discovery .

2-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₈H₁₃ClN₂O₂

- Molecular Weight : 204.65 g/mol

- Key Feature : Substitutes azetidine with an imidazole ring, introducing aromaticity and hydrogen-bonding capability.

- Applications : High-purity (≥97%) intermediate for active pharmaceutical ingredients (APIs), emphasizing its role in synthesizing anti-inflammatory or antimicrobial agents .

2-(3-Aminophenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Feature: Replaces the azetidine ring with an aromatic 3-aminophenyl group.

- Impact : The aromatic amine enhances π-π stacking interactions in drug-receptor binding, commonly used in CNS-targeting therapeutics .

Functional Group Modifications

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₁ClF₃NO₂

- Molecular Weight : 221.61 g/mol

- Key Feature : Incorporates a trifluoroethyl group, introducing strong electron-withdrawing effects.

- Impact : Fluorination enhances metabolic stability and bioavailability, making this compound valuable in designing protease inhibitors or kinase modulators .

Propanoic Acid, 2-(Aminooxy)-2-methyl-, Hydrochloride

- CAS No.: 89766-91-6

- Key Feature: Contains an aminooxy group instead of azetidine.

- Applications : Used as a reactive intermediate for introducing oxime linkages in bioconjugation chemistry .

Physicochemical and Pharmacological Comparisons

| Compound | Molecular Weight (g/mol) | Ring System | Key Functional Groups | Purity | Applications |

|---|---|---|---|---|---|

| This compound* | ~195 (estimated) | Azetidine (4-membered) | Carboxylic acid, secondary amine | N/A | Hypothetical: API intermediates |

| 2-(Azepan-1-yl)propanoic acid hydrochloride | 207.70 | Azepane (7-membered) | Carboxylic acid, secondary amine | N/A | Drug discovery building blocks |

| 2-(2-Ethyl-1H-imidazol-1-yl)propanoic acid HCl | 204.65 | Imidazole (aromatic) | Carboxylic acid, ethyl substituent | ≥97% | API intermediates |

| 2-[Methyl(trifluoroethyl)amino]propanoic acid HCl | 221.61 | None (linear chain) | Trifluoroethyl, tertiary amine | N/A | Fluorinated drug candidates |

*Estimated data based on structural analogs.

Biological Activity

2-(Azetidin-1-yl)propanoic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the azetidine ring, which is known for imparting unique pharmacokinetic properties to compounds. This structure contributes to its improved solubility and metabolic stability compared to other cyclic compounds like piperidine or pyrrolidine .

1. Enzyme Inhibition

Research indicates that derivatives of azetidine compounds, including this compound, exhibit enzyme inhibition properties. For instance, studies have shown that this compound can act as a potent inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. The IC50 values for these interactions suggest a promising therapeutic index for conditions like asthma and erectile dysfunction .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation through the downregulation of anti-apoptotic proteins .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Receptor Modulation : The azetidine structure allows for effective binding to various receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurodegenerative diseases.

- Inhibition of Signaling Pathways : By inhibiting PDE enzymes, the compound can enhance cyclic nucleotide levels (cAMP and cGMP), leading to vasodilation and improved blood flow .

Case Studies

| Study | Findings |

|---|---|

| Rzasa et al. (2020) | Demonstrated that azetidine derivatives improved water solubility and bioavailability in PDE10A inhibitors. |

| Brown et al. (2019) | Found that replacing phenyl groups with azetidine rings significantly enhanced the potency of oxytocin antagonists. |

| Cramp et al. (2021) | Reported increased metabolic stability for histamine receptor antagonists when azetidine was incorporated into their structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.